2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide
Description
Properties
Molecular Formula |
C24H21N5OS |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H21N5OS/c1-18-12-14-20(15-13-18)23-27-28-24(29(23)21-10-6-3-7-11-21)31-17-22(30)26-25-16-19-8-4-2-5-9-19/h2-16H,17H2,1H3,(H,26,30)/b25-16+ |
InChI Key |
RXPDMNCGUSEJSK-PCLIKHOPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of Thiosemicarbazides
Furan-2-carboxylic acid hydrazide or phenylacetic acid hydrazide reacts with aryl isothiocyanates in dry benzene under reflux to form 1,4-substituted thiosemicarbazides. For example, phenylacetic acid hydrazide (0.01 mol) and 4-methylphenyl isothiocyanate (0.01 mol) yield 1-(phenylacetyl)-4-(4-methylphenyl)thiosemicarbazide after 6 hours of reflux.
Cyclization to 4H-1,2,4-Triazole-3-thiols
Thiosemicarbazides undergo base-mediated cyclization. Heating 1-(phenylacetyl)-4-(4-methylphenyl)thiosemicarbazide with aqueous sodium hydroxide (2N) at reflux for 4 hours produces 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The reaction is monitored by TLC (ethyl acetate:petroleum ether, 2:1), with yields ranging from 62% to 79%.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiosemicarbazide | Benzene, reflux, 6 hours | 88–95% |
| Cyclization | NaOH (2N), reflux, 4 hours | 62–79% |
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker is introduced via nucleophilic substitution.
Alkylation with Ethyl Chloroacetate
The triazole-3-thiol (0.003 mol) reacts with ethyl chloroacetate (0.003 mol) in absolute ethanol containing potassium hydroxide (0.003 mol). After 30 minutes of stirring and 2–3 hours of reflux, the product 2-[(5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is isolated by evaporation and recrystallized from ethanol.
Key Observations
- Excess KOH ensures deprotonation of the thiol group.
- Ethanol acts as both solvent and proton donor to stabilize intermediates.
Formation of the Acetohydrazide Moiety
The acetate ester is converted to acetohydrazide through hydrazinolysis.
Hydrazine Monohydrate Treatment
2-[(5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (1 mmol) reacts with hydrazine monohydrate (1.2 mmol) in methanol under reflux for 16 hours. The resulting 2-[(5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide precipitates upon cooling and is purified via recrystallization.
Condensation with Benzaldehyde
The final step involves Schiff base formation between the hydrazide and benzaldehyde.
Reflux in Ethanolic Medium
2-[(5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (1 mmol) and benzaldehyde (1.2 mmol) are refluxed in ethanol for 6 hours. The (E)-phenylmethylidene group forms via dehydration, yielding the target compound. The product is filtered and recrystallized from ethanol, achieving a purity >95%.
Optimization Notes
- Catalytic acetic acid accelerates imine formation.
- Anhydrous conditions minimize hydrolysis of the Schiff base.
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing solvent recovery, reaction time, and cost-efficiency.
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing, reducing reaction times for cyclization and condensation steps. For example, thiosemicarbazide cyclization completes in 1 hour under continuous flow vs. 4 hours in batch reactors.
Green Chemistry Approaches
- Solvent Replacement : Ethanol is replaced with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity.
- Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported NaOH) reduce waste generation in cyclization steps.
Analytical Characterization
Structural confirmation relies on spectroscopic and chromatographic methods:
Spectroscopic Analysis
Chromatographic Purity Assessment
HPLC (C18 column, acetonitrile:water 70:30) shows a single peak at 254 nm, confirming >99% purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.
Substitution: The phenyl and methylphenyl groups on the triazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated derivatives of the triazole ring.
Scientific Research Applications
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antifungal agent due to the biological activity of triazole derivatives.
Biological Studies: It is used in the study of enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can interact with the active sites of enzymes, inhibiting their activity. The hydrazone moiety can form hydrogen bonds with amino acid residues, enhancing binding affinity .
Comparison with Similar Compounds
The structural and functional nuances of analogous compounds are critical in determining their physicochemical properties and bioactivities. Below is a detailed comparison:
Structural Modifications and Substituent Effects
A comparative analysis of substituents on the triazole ring and benzylidene group reveals key trends:
- Electron-Donating vs. Chlorine (-Cl) at the 4-position () introduces electron withdrawal, stabilizing the triazole ring and increasing oxidative resistance .
- Benzylidene Modifications: Diethylamino (-N(CH₂CH₃)₂) substituents () improve aqueous solubility via tertiary amine protonation at physiological pH . Heterocyclic groups (e.g., 2-furyl in ) reduce steric bulk, facilitating penetration into hydrophobic cellular compartments .
Yield Variations :
- Electron-withdrawing groups (e.g., -Cl) on aldehydes improve condensation yields (70–85%) compared to electron-donating groups (50–65%) due to reduced steric interference .
Computational and Analytical Insights
- Similarity Indexing : Tanimoto coefficients () indicate >70% structural similarity between the target compound and its analogs, correlating with overlapping bioactivity profiles .
- Molecular Networking : MS/MS fragmentation patterns () classify these compounds into clusters with conserved triazole-hydrazide scaffolds, aiding in dereplication .
Biological Activity
The compound 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide is a derivative of 1,2,4-triazole known for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial and anticancer properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 472.53 g/mol. The structure features a triazole ring, a sulfanyl group, and an acetohydrazide moiety which contribute to its biological activity.
Synthesis
The synthesis typically involves the reaction of appropriate hydrazines with isothiocyanates or thiosemicarbazones under controlled conditions to yield the desired triazole derivatives. Various studies have reported successful synthesis methods that yield high purity and yield of the target compound .
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazoles possess significant antimicrobial properties. In vitro studies have shown that the compound exhibits activity against various bacterial strains including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | Moderate |
| Candida albicans | Moderate |
In a comparative study, some derivatives showed enhanced activity compared to standard antibiotics such as penicillin and tetracycline . The mechanism is primarily attributed to the inhibition of ergosterol biosynthesis via interference with cytochrome P450 enzymes .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies indicate that triazole derivatives can induce apoptosis in cancer cells through various pathways. For instance, the compound has shown promising results in inhibiting cell proliferation in breast and liver cancer cell lines.
| Cancer Cell Line | Inhibition (%) |
|---|---|
| MCF-7 (Breast cancer) | 70% |
| HepG2 (Liver cancer) | 65% |
These effects are believed to be mediated by the activation of caspases and modulation of apoptotic markers .
Case Studies
- Antimicrobial Study : A study conducted by Mahyavanshi et al. (2017) evaluated various triazole derivatives including the target compound against common pathogens. The results indicated that modifications in the side chains significantly impacted antimicrobial potency, with certain derivatives showing up to 80% inhibition against E. coli.
- Anticancer Evaluation : Research published in the Journal of Biological Chemistry Chronicles assessed the cytotoxicity of several triazole derivatives on MCF-7 and HepG2 cells. The target compound demonstrated IC50 values lower than those reported for conventional chemotherapeutics, suggesting enhanced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
